methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Overview
Description
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, also known as MACC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on the synthesis, structure, and properties of triazole derivatives, including N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. These studies have explored the chemical reactions for synthesizing triazole derivatives and their structural characteristics using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel et al., 2004).
Catalytic Applications
- Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been developed as ligands for gold(I) cations, demonstrating excellent catalytic efficiency in allene synthesis and alkyne hydration reactions. This showcases the potential of triazole carboxylates in catalyzing organic transformations (Hu et al., 2019).
Antimycobacterial Activity
- Alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates have been synthesized and tested for their antimycobacterial activity, demonstrating the potential of triazole derivatives in developing new antimicrobial agents (Japelj et al., 2005).
Sensor Applications
- Triazole derivatives have been explored for their use as sensors, with studies showing the synthesis of compounds capable of recognizing metal ions in aqueous solutions. This highlights the application of triazole-based compounds in environmental monitoring and analytical chemistry (Joshi et al., 2016).
Material Science Applications
- Research into the synthesis and properties of triazole derivatives has implications for material science, including the development of new functional materials with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and high systemic nature (Yu et al., 2014).
properties
IUPAC Name |
methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONHAZHQQZNTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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